(E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile
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Overview
Description
(E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a conjugated system with a fluorophenyl group and a nitrophenylmethoxy group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-nitro-4-phenylmethoxybenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as piperidine to form the desired enone intermediate.
Purification: The intermediate is then purified using column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Biological Activity: Potential use in studying biological activity due to its structural features.
Medicine
Drug Development: Could be a lead compound for developing new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile would depend on its specific application. For instance, if used in drug development, it might interact with specific enzymes or receptors in the body, altering their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile
- (E)-2-(4-chlorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile
Uniqueness
The presence of both a fluorophenyl group and a nitrophenylmethoxy group in (E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile makes it unique compared to other similar compounds
Properties
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-20-9-7-18(8-10-20)19(14-24)12-17-6-11-22(21(13-17)25(26)27)28-15-16-4-2-1-3-5-16/h1-13H,15H2/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRXIYQWQLWGIP-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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